Methyl 10-O-tert-Butyldimethylsilyl-oleanolate
Description
Systematic Nomenclature and CAS Registry Analysis (197500-50-8)
Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is a silylated derivative of oleanolic acid, a pentacyclic triterpenoid. Its systematic name reflects its structural components: a methyl ester at the 28-carboxylic acid position and a tert-butyldimethylsilyl (TBDMS) protecting group at the 10-hydroxyl position. Key identifiers include:
This compound is classified under the broader category of oleanane-type triterpenes, which are bioactive molecules found in medicinal plants.
Molecular Architecture: C₃₇H₆₄O₃Si Composition and Stereochemical Features
The molecular architecture comprises:
- Oleanolic Acid Core : A pentacyclic triterpenoid backbone (olean-12-en-28-oic acid) with seven stereocenters, including the 3β-hydroxyl group.
- Functional Group Modifications :
Stereochemical Features :
- 3β-Hydroxyl : Retained from oleanolic acid, contributing to the compound’s conformational rigidity.
- 10-O-Silyl Ester : The TBDMS group introduces steric hindrance, influencing molecular packing and reactivity.
| Position | Functional Group | Impact |
|---|---|---|
| C-28 | Methyl ester | Reduces polarity; enhances solubility |
| C-10 | TBDMS ether | Protects hydroxyl; directs regioselectivity |
Spectroscopic Profiling: NMR, MS, and IR Spectral Signatures
While direct spectral data for this compound is limited, inferences can be drawn from structurally related derivatives:
NMR Analysis
Mass Spectrometry
Crystallographic and Conformational Analysis
Crystallographic data for this compound remains unpublished, but insights are drawn from related structures:
- Conformational Rigidity : The TBDMS group’s bulkiness enforces specific spatial arrangements, potentially stabilizing the oleanane core in a chair-like conformation.
- Hydrogen Bonding : The 3β-hydroxyl group may form intramolecular hydrogen bonds, though the esterification at C-28 reduces intermolecular interactions.
Single-crystal X-ray analyses of similar silyl-protected triterpenes (e.g., (-)-20 in ) reveal orthorhombic packing (space group P2₁2₁2₁), suggesting analogous crystallization behavior for this compound.
Comparative Structural Analysis with Parent Oleanolic Acid Derivatives
This compound differs from oleanolic acid and its derivatives in key structural aspects:
Key Differences :
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O3Si/c1-31(2,3)41(12,13)40-29-17-18-34(8)27(33(29,6)7)16-19-36(10)28(34)15-14-25-26-24-32(4,5)20-22-37(26,30(38)39-11)23-21-35(25,36)9/h14,26-29H,15-24H2,1-13H3/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXQUFDRMQZVJI-RRLKWQEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-O-tert-Butyldimethylsilyl-oleanolate typically involves the protection of the hydroxyl group of oleanolic acid. The process begins with the esterification of oleanolic acid to form methyl oleanolate. This is followed by the silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-O-tert-Butyldimethylsilyl-oleanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
Methyl 10-O-tert-Butyldimethylsilyl-oleanolate has several notable applications:
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for constructing diverse chemical architectures.
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation in murine models of colitis, indicating its potential therapeutic use in inflammatory diseases.
- Anticancer Activity : In vitro studies on ovarian cancer cell lines (e.g., A2780) demonstrated that treatment with this compound increased apoptosis rates and decreased cell viability, suggesting its role as a potential anticancer agent.
- Antimicrobial Effects : The compound has shown potent antibacterial activity against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for therapeutic applications in combating resistant bacterial strains.
Medicinal Chemistry
Ongoing research aims to explore the therapeutic uses of this compound in drug development. Its modifications can enhance bioavailability and efficacy compared to natural oleanolic acid, which has limitations due to low bioavailability.
Case Studies
Several case studies underscore the compound's biological activities:
- Anti-inflammatory Study : In a study involving a murine model of colitis, treatment with this compound resulted in significant reductions in disease severity and histological damage compared to control groups .
- Cancer Cell Line Analysis : Research on A2780 ovarian cancer cells indicated that this compound led to increased rates of apoptosis and reduced cell viability, supporting its potential as an anticancer agent .
- Antibacterial Testing : A recent investigation into its antibacterial properties revealed effectiveness against MRSA isolates, suggesting possible applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of Methyl 10-O-tert-Butyldimethylsilyl-oleanolate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Biological Activity
Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is a synthetic derivative of oleanolic acid, a naturally occurring triterpenoid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a silyl group that enhances its stability and solubility, making it suitable for various biological applications. The compound can undergo several chemical reactions, including oxidation and substitution, which can modify its biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates various signaling pathways involved in inflammation, particularly by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
A study demonstrated that the compound effectively reduced inflammation in models of acute and chronic inflammatory diseases, showing promise for therapeutic applications in conditions like arthritis and inflammatory bowel disease .
2. Anticancer Activity
This compound has been investigated for its potential anticancer properties. It induces apoptosis in cancer cells through multiple mechanisms, including the activation of the Nrf2/ARE pathway, which enhances the expression of cytoprotective enzymes .
Table 1: Anticancer Activity Summary
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 Ovarian Cells | 13.7 | Apoptosis induction via Nrf2 activation |
| B16-F10 Melanoma | 1.5 | Pro-apoptotic effects |
| Non-malignant Fibroblasts | 33.8 | Selective toxicity towards cancer cells |
The compound's effectiveness against various cancer cell lines suggests its potential as a lead compound in cancer therapy development.
3. Antimicrobial Effects
The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) with a notable reduction in minimal inhibitory concentration (MIC) values .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | High |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 15 | Moderate |
These findings support the potential use of this compound in developing new antimicrobial agents.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anti-inflammatory Study : In a murine model of colitis, treatment with the compound resulted in a significant reduction in disease severity and histological damage compared to controls .
- Cancer Cell Line Analysis : In vitro studies on A2780 ovarian cancer cells showed that treatment with this compound led to increased apoptosis rates and decreased cell viability .
- Antibacterial Testing : A recent study tested the compound against clinical isolates of MRSA, demonstrating potent antibacterial effects that could be leveraged for therapeutic use .
Q & A
Q. What are the key considerations in synthesizing Methyl 10-O-tert-Butyldimethylsilyl-oleanolate with high purity?
Methodological Answer: The synthesis requires careful selection of protecting groups and reaction conditions. The tert-butyldimethylsilyl (TBDMS) group at the 10-O position is critical to prevent undesired side reactions during esterification. Use anhydrous solvents (e.g., DMF or THF) and catalysts like imidazole to enhance silylation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product from unreacted starting materials and byproducts. Monitor reaction progress using TLC or HPLC, and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combined spectroscopic and chromatographic methods are recommended:
- NMR spectroscopy : and NMR identify functional groups (e.g., TBDMS at δ ~0.1–0.3 ppm for Si-CH).
- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.
- HPLC-DAD/UV : Purity assessment using C18 columns (e.g., 70% acetonitrile/water gradient) with detection at 210–220 nm.
Cross-reference with synthetic intermediates and impurity standards (e.g., EP-grade impurities in ) to resolve ambiguities .
Q. How can researchers assess the hydrolytic stability of the TBDMS group under physiological conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-MS at timed intervals. The TBDMS group is stable in neutral/basic conditions but hydrolyzes under acidic conditions. Compare degradation products with synthesized reference standards (e.g., desilylated analogs) to confirm pathways .
Advanced Research Questions
Q. How can researchers validate the accuracy and precision of bioanalytical methods for quantifying this compound in complex matrices?
Methodological Answer: Follow ICH M10 guidelines for bioanalytical method validation:
- Linearity : Test over 80–120% of expected concentration ranges.
- Accuracy/Precision : Perform intra-/inter-day assays with spiked plasma/serum samples (n=6 per concentration).
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion studies.
- LOD/LOQ : Determine using signal-to-noise ratios ≥3 and ≥10, respectively.
Cross-validate with orthogonal techniques (e.g., LC-MS vs. UV spectroscopy) to resolve matrix interferences .
Q. What strategies are recommended for resolving contradictory data in stability studies of silyl-protected triterpenoids under varying pH and temperature conditions?
Methodological Answer:
- Controlled experiments : Isolate variables (e.g., pH vs. temperature) using factorial design.
- Advanced analytics : Employ NMR to track silyl group hydrolysis kinetics.
- Computational modeling : Use DFT calculations to predict degradation pathways and compare with empirical data.
- Reference standards : Synthesize and characterize degradation products (e.g., free hydroxyl derivatives) for direct comparison .
Q. How can FAIR data principles be applied to ensure reproducibility in studies involving this compound?
Methodological Answer:
- Metadata standardization : Document experimental parameters (e.g., solvent purity, instrument calibration) in machine-readable formats.
- Open-access platforms : Deposit raw NMR/MS spectra in repositories like Zenodo or Metabolights.
- Interoperability : Use InChI keys and CAS numbers (e.g., 3913-02-8 for tert-butyl derivatives in ) for cross-database referencing.
Adhere to community-defined standards for analytical reporting to facilitate data reuse .
Q. What advanced techniques can differentiate positional isomers or byproducts formed during the silylation of oleanolic acid derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals to assign regiochemistry.
- X-ray crystallography : Confirm absolute configuration of crystalline derivatives.
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
Cross-correlate results with synthetic impurities (e.g., EP-grade Imp. A/B in ) to identify side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
